6-amino-5-benzoyl-1-(4-methoxyphenyl)-2(1H)-pyridinone
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Overview
Description
6-amino-5-benzoyl-1-(4-methoxyphenyl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the pyridinone class. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-benzoyl-1-(4-methoxyphenyl)-2(1H)-pyridinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: This step might involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Amination: Introduction of the amino group can be done through nucleophilic substitution reactions.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Reagents like halides, acids, or bases depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
6-amino-5-benzoyl-1-(4-methoxyphenyl)-2(1H)-pyridinone could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for 6-amino-5-benzoyl-1-(4-methoxyphenyl)-2(1H)-pyridinone would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
5-benzoyl-1-(4-methoxyphenyl)-2(1H)-pyridinone: Lacks the amino group.
6-amino-1-(4-methoxyphenyl)-2(1H)-pyridinone: Lacks the benzoyl group.
6-amino-5-benzoyl-2(1H)-pyridinone: Lacks the methoxyphenyl group.
Uniqueness
The presence of the amino, benzoyl, and methoxyphenyl groups in 6-amino-5-benzoyl-1-(4-methoxyphenyl)-2(1H)-pyridinone makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to its analogs.
Biological Activity
6-Amino-5-benzoyl-1-(4-methoxyphenyl)-2(1H)-pyridinone, also known by its CAS number 602310-83-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C19H16N2O3
- Molecular Weight : 320.34 g/mol
- Structure : The compound features a pyridinone core with an amino group and a benzoyl moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown significant inhibition against various cancer cell lines:
Cell Line | Inhibition (%) | IC50 (µM) |
---|---|---|
HepG2 (Liver) | 54.25 | Not specified |
HeLa (Cervical) | 38.44 | Not specified |
GM-6114 (Fibroblasts) | 19.94 (inactive) | Not applicable |
The compound exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index .
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. The presence of the benzoyl and methoxyphenyl groups is believed to enhance its interaction with cellular targets, potentially affecting pathways related to cell cycle regulation and apoptosis .
Case Studies
- HepG2 Cell Study : In vitro assays demonstrated that the compound significantly reduced HepG2 cell viability, suggesting potential for liver cancer treatment.
- HeLa Cell Study : Similar effects were observed in HeLa cells, where the compound induced apoptosis, leading to decreased cell viability.
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity:
- Amino Group : Essential for interaction with target proteins.
- Benzoyl Moiety : Contributes to lipophilicity and enhances cellular uptake.
- Methoxy Group : May influence binding affinity and specificity towards cancer-related targets.
Modifications at these sites have been explored in various studies, leading to derivatives with enhanced potency or altered selectivity profiles .
Properties
CAS No. |
602310-83-8 |
---|---|
Molecular Formula |
C19H16N2O3 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
6-amino-5-benzoyl-1-(4-methoxyphenyl)pyridin-2-one |
InChI |
InChI=1S/C19H16N2O3/c1-24-15-9-7-14(8-10-15)21-17(22)12-11-16(19(21)20)18(23)13-5-3-2-4-6-13/h2-12H,20H2,1H3 |
InChI Key |
SIAOEFJKGZAQJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=CC(=C2N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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